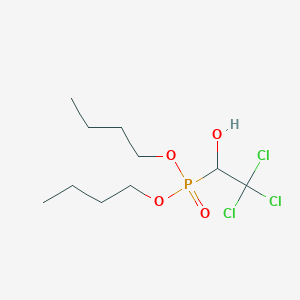
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a trichloro-hydroxyethyl moiety. It is a white crystalline solid with a slight aromatic odor and is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of trichloroacetaldehyde with dibutyl phosphite under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with different alkyl groups.
Dibutyl (2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate: Contains an additional ethoxy group.
Uniqueness
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific combination of trichloro and hydroxyethyl groups, which confer distinct chemical and biological properties. Its effectiveness as an enzyme inhibitor and its versatility in various chemical reactions make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
1112-30-7 |
|---|---|
Molekularformel |
C10H20Cl3O4P |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-16-18(15,17-8-6-4-2)9(14)10(11,12)13/h9,14H,3-8H2,1-2H3 |
InChI-Schlüssel |
QAUKMLDDNLHSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















